molecular formula C14H21NO3 B2769434 2-[2-(adamantan-1-yl)acetamido]acetic acid CAS No. 237400-99-6

2-[2-(adamantan-1-yl)acetamido]acetic acid

Cat. No.: B2769434
CAS No.: 237400-99-6
M. Wt: 251.326
InChI Key: YGGZZKSHIOWKII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(adamantan-1-yl)acetamido]acetic acid typically involves the acylation of 1-adamantylacetic acid. One common method is the autoacylation of 1-adamantylacetic acid in trifluoroacetic anhydride, using trifluoromethanesulfonic acid as a catalyst . This reaction yields sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[2-(adamantan-1-yl)acetamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The adamantane structure allows for substitution reactions, particularly at the acyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(adamantan-1-yl)acetamido]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(adamantan-1-yl)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane structure provides steric hindrance, which can influence the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its adamantane structure, which imparts significant steric hindrance and stability. This makes it particularly useful in applications requiring stable and sterically hindered molecules.

Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZZKSHIOWKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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